2-Cyanomorpholine-4-sulfonyl chloride
Overview
Description
Preparation Methods
The synthesis of 2-Cyanomorpholine-4-sulfonyl chloride typically involves the reaction of morpholine with cyanogen chloride and sulfuryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
2-Cyanomorpholine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: It can be reduced to form morpholine derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Cyanomorpholine-4-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is investigated for its potential use in drug development and as a reagent in diagnostic assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-Cyanomorpholine-4-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
2-Cyanomorpholine-4-sulfonyl chloride can be compared with other sulfonyl chloride compounds such as:
Methanesulfonyl chloride: Known for its use in the synthesis of sulfonamides and sulfonates.
Benzenesulfonyl chloride: Used in the preparation of sulfonamide drugs and as a reagent in organic synthesis.
Tosyl chloride (p-toluenesulfonyl chloride): Widely used as a protecting group for alcohols and amines in organic synthesis.
The uniqueness of this compound lies in its morpholine ring, which imparts specific reactivity and properties that are different from other sulfonyl chlorides .
Properties
IUPAC Name |
2-cyanomorpholine-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O3S/c6-12(9,10)8-1-2-11-5(3-7)4-8/h5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWATQIEVMUVKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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